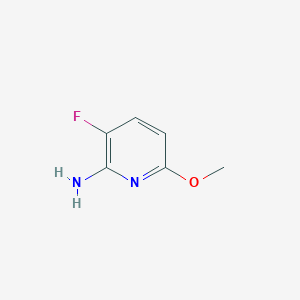

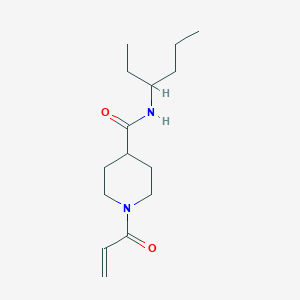

![molecular formula C8H7N3O2 B2972201 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1135437-92-1](/img/structure/B2972201.png)

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by a pyrrolo[2,3-b]pyridine core structure, substituted with a methyl group at the first position and a nitro group at the fifth position. This compound is known for its applications in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents .

Mechanism of Action

Target of Action

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play a significant role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .

Mode of Action

This compound interacts with its targets, the FGFRs, by inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . The presence of this compound inhibits this process, thereby preventing the activation of the fgfr signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the FGFR signaling pathway . This pathway is involved in various cellular processes, including cell proliferation and migration, angiogenesis, and organ development . By inhibiting FGFRs, this compound disrupts the normal functioning of these processes .

Pharmacokinetics

It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . It is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

The inhibition of FGFRs by this compound results in the disruption of various cellular processes. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis . It has also been observed to significantly inhibit the migration and invasion of cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage environment can affect its stability . It is recommended to store it in an inert atmosphere at room temperature

Preparation Methods

The synthesis of 1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the nitration of 1-methylpyrrolo[2,3-b]pyridine using nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and reaction time to ensure the selective nitration at the fifth position .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions include amino derivatives, substituted pyrrolo[2,3-b]pyridines, and carboxylic acids .

Scientific Research Applications

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of kinase inhibitors, which are crucial in cancer therapy.

Biological Studies: The compound is used to study the biological pathways involving kinases and other enzymes.

Industrial Applications: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

1-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine can be compared with other pyrrolo[2,3-b]pyridine derivatives, such as:

1-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

5-Nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which may affect its binding affinity and specificity towards certain kinases.

1-Methyl-5-amino-1H-pyrrolo[2,3-b]pyridine: A reduced form of the nitro compound, often used in different biological assays due to its distinct chemical properties.

The uniqueness of this compound lies in its dual substitution pattern, which provides a balance of reactivity and stability, making it a versatile compound in both synthetic and biological applications .

Properties

IUPAC Name |

1-methyl-5-nitropyrrolo[2,3-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-3-2-6-4-7(11(12)13)5-9-8(6)10/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMUASCYJUQGSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=CC(=CN=C21)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

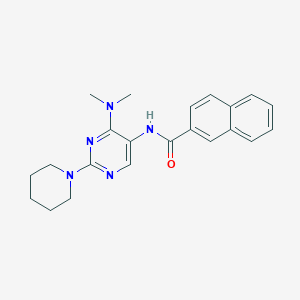

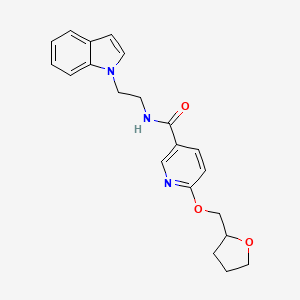

![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)

![N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2972125.png)

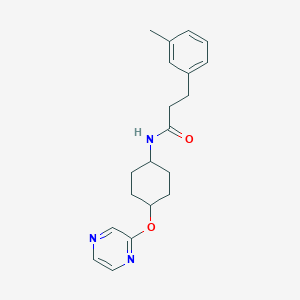

![2-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2972126.png)

![N'-[(Z)-phenylmethylidene]-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide](/img/structure/B2972128.png)

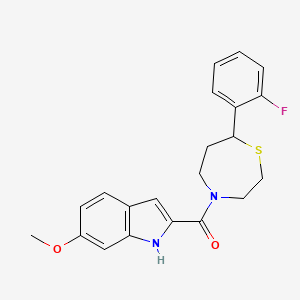

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972131.png)

![(2Z)-2-[(4-benzoylphenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2972135.png)

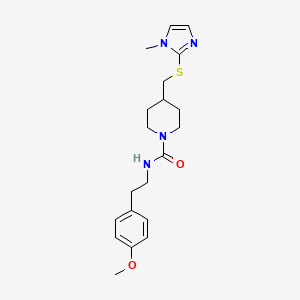

![3,3-dimethyl-N-[3-(1,2-oxazol-4-yl)propyl]butanamide](/img/structure/B2972139.png)